molecular formula C19H21F2N3O3 B2828453 N1-(2,4-difluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-11-0

N1-(2,4-difluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2828453
CAS RN: 953230-11-0
M. Wt: 377.392
InChI Key: HNVFGGUCIAUNHS-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a wide range of (hetero)aryl bromides with various amines at low temperatures. This suggests potential applications in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation Imaging

Compounds structurally similar to N1-(2,4-difluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been developed for PET imaging of neuroinflammation by targeting the CSF1R receptor, an important marker for microglial activity. This application is crucial for studying neuroinflammatory diseases and evaluating therapeutic interventions (Horti et al., 2019).

Antimicrobial Activity

2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown significant in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. This indicates potential research applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antipsychotic Potential

Derivatives featuring the difluorophenyl and piperidinyl groups have demonstrated high affinity for dopamine and serotonin receptors, suggesting their research application in the development of antipsychotic medications (Raviña et al., 2000).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its molecular interaction with the CB1 cannabinoid receptor, highlighting the research application in understanding receptor-ligand interactions and developing receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c20-14-3-4-17(16(21)10-14)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVFGGUCIAUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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